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Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second
messenger that mobilizes calcium (Ca?*) from internal stores, playing a critical role in a myriad
of cellular processes. For years, the precise identity of the NAADP-sensitive Ca2* channel has
been a subject of intense debate, with two main candidates emerging: ryanodine receptors
(RyRs) and two-pore channels (TPCs). This guide provides an objective comparison of their
activation by NAADP, supported by experimental data and detailed methodologies to aid
researchers in distinguishing these two pathways.

The current understanding has evolved from two competing hypotheses to a more integrated
model. One hypothesis posited that NAADP directly activates RyRs located on the
endoplasmic/sarcoplasmic reticulum (ER/SR)[1][2]. The other suggested that the primary
targets of NAADP are TPCs on acidic organelles such as endosomes and lysosomes[1][2]. A
widely accepted "trigger" hypothesis now proposes that NAADP initiates a localized Ca?*
release from acidic stores through TPCs, which then triggers a larger, global Ca2* release from
the ER/SR via Ca?*-induced Caz* release (CICR) mediated by RyRs and/or inositol
trisphosphate receptors (IPsRs)[1][3][4]. More recent evidence points towards a "unifying
hypothesis" where both TPCs and RyRs are essential components of the NAADP signaling
pathway in many cell types[5][6].

Comparative Data on NAADP-Mediated Activation
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The following tables summarize the key quantitative and qualitative differences between RyR

and TPC activation by NAADP.

Feature

Ryanodine Receptor (RyR)
Activation by NAADP

Two-Pore Channel (TPC)
Activation by NAADP

Primary Ca2* Source

Endoplasmic/Sarcoplasmic
Reticulum (ER/SR)[1][2]

Acidic organelles (endosomes,
lysosomes)[1][3][7]

Proposed Role in NAADP
Signaling

Direct target in some cells
(e.g., T-cells, pancreatic acinar
cells) or amplifier of TPC-
mediated signal[1][2][3][4][5]

Primary sensor and initiator of
the NAADP signal ("trigger")[1]

[3](5]

NAADP Binding

Controversial; may be indirect

via accessory proteins[8]

Indirect; mediated by
accessory NAADP-binding
proteins like JPT2 (HN1L) and
LSM12[8][9][10]

Activation Kinetics

Often associated with a global
Caz* wave following an initial
trigger[3][11]

Initiates a localized, "trigger"
Ca?* release[3][12]

ECso for NAADP

Varies widely by cell type and
experimental setup; reported in
the low nanomolar to

micromolar range[1][2]

Generally in the low nanomolar
range (e.g., ECso of ~30 nM in
sea urchin egg homogenates)

[1](2]
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Experimental Evidence

Supporting RyR
Involvement

Supporting TPC
Involvement

Gene Silencing/Knockout

Knockout or knockdown of
RyR isoforms (e.g., RyR1,
RyR3) reduces or abolishes
NAADP-induced Ca?* release
in specific cell types[4][5][6]

Double knockout of TPC1 and
TPC2 abolishes NAADP-
dependent Ca2* responses[13]
[14]

Pharmacological Inhibition

Inhibited by RyR antagonists

(e.g., ryanodine, dantrolene)[4]

Abolished by agents that
disrupt acidic store function
(e.g., bafilomycin A1, GPN)
and inhibited by the NAADP
antagonist Ned-19[13]

Channel Reconstitution

Some studies show direct
activation of RyRs by NAADP
in planar lipid bilayers, though

results are conflicting[1][2]

Overexpression of TPCs
enhances cellular sensitivity to
NAADP[3][11][15]

Electrophysiology

NAADP shown to increase the
open probability of single RyR
channels in some

preparations|1]

Patch-clamp of single endo-
lysosomes reveals NAADP-
stimulated currents that are
absent in TPC-deficient
cells[13][14]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for NAADP-mediated Ca?*

release involving RyRs and TPCs.

Caption: The "Trigger" Hypothesis of NAADP action.

Caption: Direct activation of RyRs by NAADP.

Experimental Protocols

Here we outline key experimental protocols to differentiate between RyR and TPC-mediated

NAADP signaling.
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Pharmacological Profiling of NAADP-Induced Ca?*
Release

Objective: To determine the contribution of RyRs, TPCs, and acidic stores to the NAADP-
evoked Ca?* signal.

Methodology:
o Load cells with a fluorescent Ca2* indicator (e.g., Fura-2 AM or Fluo-4 AM).

» Pre-incubate cells with a panel of inhibitors for 15-30 minutes prior to stimulation.

o

RyR inhibitors: Ryanodine (10-100 uM), Dantrolene (10-30 puM).

o

Acidic store disruptors: Bafilomycin A1 (100-200 nM), Glycyl-L-phenylalanine 2-
naphthylamide (GPN; 50-200 uM).

o NAADP antagonist: Ned-19 (1-10 uM).

[¢]

IP3R inhibitor (control): Xestospongin C (1-5 uM) or Heparin (delivered via microinjection).

o Stimulate cells with a cell-permeant form of NAADP (NAADP-AM) or by microinjection of
NAADP.

» Record changes in intracellular Ca?* concentration using fluorescence microscopy.

e Compare the amplitude and kinetics of the Ca2* response in the presence and absence of
inhibitors.

Expected Results:
« Inhibition by RyR antagonists suggests RyR involvement.

« Inhibition by bafilomycin A1 or GPN indicates a requirement for acidic stores and supports
TPC involvement.

» Abolition of the signal by Ned-19 confirms the response is NAADP-dependent.
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Genetic Knockdown of RyRs and TPCs

Objective: To specifically assess the requirement of RyR and TPC isoforms in NAADP
signaling.

Methodology:

Transfect cells with validated siRNAs targeting specific RyR isoforms (RyR1, RyR2, RyR3)
or TPC isoforms (TPC1, TPC2). Use a non-targeting siRNA as a control.

 Alternatively, use cells from knockout (KO) mouse models (e.g., TPC1/2 double KO, RyR
isoform KO).

o After 48-72 hours (for siRNA), confirm knockdown efficiency by gqRT-PCR or Western
blotting.

o Perform Ca?* imaging experiments as described in Protocol 1, stimulating with NAADP.

¢ Quantify and compare the NAADP-evoked Ca?* signals between control, RyR-knockdown,
and TPC-knockdown cells.

Expected Results:

o Loss of the NAADP response in TPC1/2 double-knockdown/KO cells would strongly indicate
that TPCs are the primary NAADP sensors.

» A significant reduction in the NAADP response in RyR-knockdown/KO cells would
demonstrate the essential role of RyRs, either as direct targets or as amplifiers.

High-Resolution Imaging of NAADP-Evoked Ca?*
Signals

Objective: To spatially distinguish between the initial "trigger" Ca?* release and the subsequent
global Caz+ wave.

Methodology:
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e Use a high-speed, high-sensitivity confocal or total internal reflection fluorescence (TIRF)
microscope for Ca2* imaging.

o Load cells with a high-affinity Ca2* indicator to detect small, localized events.

o Stimulate cells with a low concentration of NAADP (e.qg., via flash photolysis of caged
NAADP) to favor the observation of initial events.

e Analyze the spatio-temporal properties of the Ca?* signals. Look for localized Ca?* "sparks"
or "puffs" near acidic organelles (visualized with markers like LysoTracker) that precede a
global Caz+ wave.

o Combine this approach with the pharmacological and genetic tools described above to
determine the molecular basis of the trigger and the global wave.

Expected Results:

e The observation of localized Ca2* release events from acidic stores that are sensitive to TPC
knockdown would support the "trigger" hypothesis.

e The subsequent propagation of a global wave that is sensitive to RyR inhibitors would
confirm the role of RyRs as amplifiers.

Caption: Workflow for differentiating NAADP signaling pathways.

In conclusion, the differentiation between RyR and TPC activation by NAADP requires a multi-
faceted approach. While TPCs are now largely considered the primary sensors of NAADP,
initiating a trigger Ca2* release from acidic stores, RyRs are crucial players, acting as powerful
amplifiers of this initial signal to generate a robust, global cellular response. The relative
contribution of each channel can be cell-type specific, necessitating careful experimental
design to elucidate the precise signaling architecture in any given system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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